molecular formula C4H9ClOSi B13708696 2-Chloro-2-methyl-1,2-oxasilolane CAS No. 2942-72-5

2-Chloro-2-methyl-1,2-oxasilolane

Cat. No.: B13708696
CAS No.: 2942-72-5
M. Wt: 136.65 g/mol
InChI Key: UZFIBDWDNXHZDD-UHFFFAOYSA-N
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Description

2-Chloro-2-methyl-1,2-oxasilolane is a heterocyclic compound that contains silicon, oxygen, and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-2-methyl-1,2-oxasilolane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-propanol with concentrated hydrochloric acid. This reaction is a nucleophilic substitution where the hydroxyl group is replaced by a chlorine atom . The reaction conditions typically involve heating the mixture to facilitate the substitution process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-methyl-1,2-oxasilolane undergoes various chemical reactions, including:

    Nucleophilic Substitution: This is the primary reaction where the chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form different oxides or reduction to form simpler compounds.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form corresponding alcohols and acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted oxasilolanes.

    Oxidation: Formation of oxides and other oxygen-containing compounds.

    Reduction: Formation of simpler silanes and related compounds.

Scientific Research Applications

2-Chloro-2-methyl-1,2-oxasilolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-2-methyl-1,2-oxasilolane involves its ability to participate in nucleophilic substitution reactions. The chlorine atom acts as a leaving group, allowing the compound to react with various nucleophiles. This reactivity is facilitated by the presence of the silicon-oxygen bond, which stabilizes the intermediate states during the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-2-methyl-1,2-oxasilolane is unique due to the presence of the silicon-oxygen bond, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

2942-72-5

Molecular Formula

C4H9ClOSi

Molecular Weight

136.65 g/mol

IUPAC Name

2-chloro-2-methyloxasilolane

InChI

InChI=1S/C4H9ClOSi/c1-7(5)4-2-3-6-7/h2-4H2,1H3

InChI Key

UZFIBDWDNXHZDD-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CCCO1)Cl

Origin of Product

United States

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